7-O-Methyl ivermectin B1A

Description

Properties

Molecular Formula |

C49H76O14 |

|---|---|

Molecular Weight |

889.1 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1 |

InChI Key |

AMYMNGXADZZKER-BVULNTBZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)OC)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 7-O-Methyl ivermectin B1A

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl ivermectin B1a is a derivative of the potent antiparasitic agent ivermectin B1a. As a member of the avermectin family of 16-membered macrocyclic lactones, it shares a core structure known for its broad-spectrum activity against nematodes and arthropods. This technical guide provides a summary of the available chemical structure and properties of this compound, intended to serve as a foundational resource for research and development activities.

Chemical Structure and Identification

This compound is characterized by the methylation of the hydroxyl group at the 7-position of the ivermectin B1a scaffold. This structural modification can influence the molecule's physicochemical properties and biological activity.

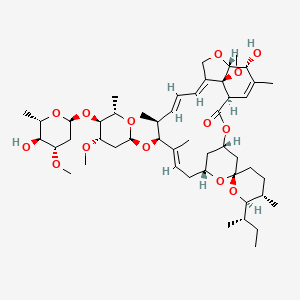

Chemical Structure:

Caption: Chemical structure of this compound.

Identifiers:

| Property | Value |

| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

| Molecular Formula | C₄₉H₇₆O₁₄ |

| Molecular Weight | 889.12 g/mol |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 50 mg/mL (≥ 56.24 mM) | [1] |

| Storage (Solid) | Powder: -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In solution) | -80°C for 6 months, -20°C for 1 month | [1] |

Synthesis and Characterization

Experimental Protocol for Synthesis:

Detailed, publicly available experimental protocols for the specific synthesis of this compound are limited. Generally, the synthesis of ivermectin derivatives involves the selective modification of the parent ivermectin molecule. A plausible synthetic route would involve the methylation of the 7-hydroxyl group of ivermectin B1a using a suitable methylating agent under controlled reaction conditions to avoid non-specific methylation at other hydroxyl groups. The reaction would require subsequent purification, typically by chromatographic methods, to isolate the desired product.

General Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization:

The identity and purity of this compound would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the additional methyl group and to ensure the integrity of the overall molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for separating it from starting materials and byproducts.

Biological Activity

Experimental Protocol for In Vitro Antiparasitic Assay:

Specific experimental protocols for evaluating the biological activity of this compound are not widely published. However, a general protocol for assessing the in vitro activity against a model nematode such as Caenorhabditis elegans can be described.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.

-

Organism Culture: Culture C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50.

-

Assay Setup: In a 96-well microtiter plate, add the appropriate culture medium, a suspension of L4 stage C. elegans, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (ivermectin B1a).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 20°C).

-

Motility Assessment: After a defined incubation period (e.g., 24 or 48 hours), assess the motility of the nematodes under a microscope. Paralysis or death of the worms is indicative of antiparasitic activity.

-

Data Analysis: Determine the concentration of the compound that causes 50% inhibition of motility (IC₅₀) by fitting the concentration-response data to a suitable sigmoidal model.

Signaling Pathway and Mechanism of Action:

Ivermectin and its analogs are known to act as agonists of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells. This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite. It is hypothesized that this compound shares this mechanism of action.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a structurally defined analog of ivermectin B1a. While detailed experimental data remains limited in the public domain, this guide provides the foundational chemical and structural information necessary for researchers to initiate further studies. The synthesis and biological evaluation of this compound would likely follow established protocols for the avermectin class of molecules. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel antiparasitic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of 7-O-Methyl Ivermectin B1A

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the mechanism of action for 7-O-Methyl ivermectin B1A. This guide provides a detailed overview of the well-established mechanism of its parent compound, ivermectin B1A, which is presumed to be highly similar. The experimental protocols and quantitative data presented are based on studies of ivermectin B1A and serve as a representative framework.

Executive Summary

Ivermectin B1A, a potent macrocyclic lactone anthelmintic, exerts its primary effect by targeting glutamate-gated chloride channels (GluClRs) in invertebrates.[1][2] This interaction leads to an increased permeability of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, ultimately causing paralysis and death of the parasite.[1] While GluClRs are the principal target, ivermectin B1A can also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), albeit with lower affinity.[1] Furthermore, its distribution and potential for neurotoxicity in host organisms are modulated by its interaction with P-glycoprotein, an efflux transporter. This guide delves into the molecular interactions, pharmacological parameters, and experimental methodologies used to elucidate the mechanism of action of ivermectin B1A, providing a foundational understanding for the study of its derivatives like this compound.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mechanism of action of ivermectin B1A involves its selective and high-affinity binding to glutamate-gated chloride channels (GluClRs), which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.[1][2] These channels are largely absent in vertebrates, providing a basis for the selective toxicity of ivermectin B1A against parasites.[2]

Upon binding, ivermectin B1A acts as a positive allosteric modulator, locking the channel in an open conformation. This leads to a sustained influx of chloride ions (Cl-) into the cell, down the electrochemical gradient. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable. In neurons, this inhibits the propagation of action potentials, while in muscle cells, it prevents contraction. The resulting flaccid paralysis of the parasite's pharyngeal pump and somatic musculature leads to starvation and death.[1]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound at the GluClR.

Quantitative Pharmacological Data (Ivermectin B1A)

The following tables summarize key quantitative data for the interaction of ivermectin B1A with its primary target, the glutamate-gated chloride channel, from representative studies.

Table 1: Binding Affinity of Ivermectin B1A for GluClRs

| Radioligand | Preparation | Organism | Dissociation Constant (Kd) | Reference |

| [³H]-Ivermectin | Homogenates of whole adult worms | Haemonchus contortus | 0.11 ± 0.02 nM | N/A |

| [³H]-Ivermectin | Membrane preparations from whole worms | Caenorhabditis elegans | 0.09 ± 0.01 nM | N/A |

Table 2: Potency of Ivermectin B1A on GluClRs

| Assay Type | Channel Subunit | Organism | EC50 / IC50 | Reference |

| Electrophysiology (Two-electrode voltage clamp) | HcGluClα | Haemonchus contortus | 2.5 ± 0.4 nM | N/A |

| Electrophysiology (Two-electrode voltage clamp) | CeGluClα1 | Caenorhabditis elegans | 1.8 ± 0.3 nM | N/A |

Secondary Targets and Modulatory Interactions

GABA-Gated Chloride Channels

Ivermectin B1A can also interact with GABA-gated chloride channels, which are present in both invertebrates and vertebrates. However, its affinity for these channels is significantly lower than for GluClRs. In host animals, the low affinity and the presence of the blood-brain barrier, which ivermectin does not readily cross, minimize the effects on the central nervous system.

P-glycoprotein Interaction

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, functions as an efflux pump in biological membranes, including the blood-brain barrier. Ivermectin is a substrate for P-gp. This interaction is crucial for limiting the accumulation of ivermectin in the central nervous system of mammals, thereby contributing to its safety profile. In certain breeds of dogs with a mutation in the P-gp gene, ivermectin can cross the blood-brain barrier and cause neurotoxicity.

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the functional characterization of ivermectin B1A on GluClRs expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp technique.

Objective: To determine the potency (EC50) and efficacy of this compound in activating GluClRs.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate mature Xenopus laevis oocytes.

-

cRNA Injection: Microinject oocytes with cRNA encoding the desired GluClR subunit(s). Incubate the oocytes for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage Clamp:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Compound Application:

-

Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in Ringer's solution.

-

Apply increasing concentrations of the compound to the oocyte via the perfusion system.

-

Record the inward current elicited by the compound.

-

-

Data Analysis:

-

Measure the peak current at each concentration.

-

Normalize the responses to the maximal current.

-

Fit the concentration-response data to a Hill equation to determine the EC50 and Hill coefficient.

-

Experimental Workflow Diagram

Caption: Workflow for electrophysiological analysis of this compound.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Kd) of this compound to GluClRs using a radioligand binding assay.

Objective: To quantify the binding affinity of unlabeled this compound by its ability to compete with a radiolabeled ligand for binding to GluClRs.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue from a source rich in GluClRs (e.g., parasitic nematodes) or cells expressing recombinant GluClRs in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ivermectin).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

Logical Relationship of Mechanism to Effect

The molecular interaction of this compound with GluClRs directly translates to the physiological effect on the parasite. The following diagram illustrates this logical progression.

Logical Flow Diagram

Caption: Logical progression from molecular binding to parasite death.

Conclusion

References

In Vitro Pharmacokinetics of 7-O-Methyl ivermectin B1a: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vitro Pharmacokinetic Data

The following table summarizes key in vitro pharmacokinetic parameters for Ivermectin B1a and Moxidectin. These parameters are crucial in early drug development for predicting a compound's metabolic fate, distribution, and potential for oral absorption.

| Pharmacokinetic Parameter | Ivermectin B1a | Moxidectin | Significance in Drug Development |

| Metabolic Stability | |||

| Primary Metabolizing Enzymes | Cytochrome P450 3A4 (CYP3A4) | Limited substrate for CYP3A4 and CYP2B | Indicates the primary enzymes responsible for the compound's breakdown. |

| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Extensively metabolized | Minimally metabolized[1] | Predicts the rate of metabolism in the liver, influencing the drug's half-life. |

| Plasma Protein Binding | |||

| Human Plasma Protein Binding (%) | ~93% | Data not readily available | Affects the fraction of unbound drug available to exert its pharmacological effect. |

| Cell Permeability | |||

| Apparent Permeability (Papp) in Caco-2 Cells | High | Data not readily available | Predicts the potential for a drug to be absorbed across the intestinal wall. |

Experimental Protocols

Detailed methodologies for the key in vitro pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization for specific compounds.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

-

Preparation of Reagents:

-

Pooled human liver microsomes are thawed on ice.

-

A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

-

A NADPH-regenerating system solution is prepared.

-

Phosphate buffer (pH 7.4) is used as the incubation medium.

-

-

Incubation:

-

The test compound is pre-incubated with human liver microsomes in the phosphate buffer at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

-

A control incubation without the NADPH-regenerating system is run in parallel to assess for non-enzymatic degradation.

-

-

Sampling and Analysis:

-

Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear regression provides the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

-

In Vitro Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of a compound that binds to plasma proteins, which influences its distribution and availability.

Methodology:

-

Apparatus Setup:

-

A single-use equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

-

-

Sample Preparation:

-

The test compound is added to pooled human plasma.

-

The dialysis buffer (phosphate-buffered saline, pH 7.4) is prepared.

-

-

Dialysis:

-

The plasma containing the test compound is added to one chamber, and the dialysis buffer is added to the other.

-

The apparatus is sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

-

Sample Analysis:

-

Aliquots are taken from both the plasma and buffer chambers.

-

The concentration of the test compound in each aliquot is determined by LC-MS/MS.

-

-

Data Analysis:

-

The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

The percentage of bound drug is calculated as 100% - % unbound.

-

In Vitro Cell Permeability using Caco-2 Cells

Objective: To assess the rate of transport of a compound across a monolayer of human intestinal cells, predicting its in vivo absorption potential.

Methodology:

-

Cell Culture:

-

Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-28 days to form a differentiated and polarized monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The test compound is added to the apical (donor) side to measure absorption (A to B), or to the basolateral (donor) side to measure efflux (B to A).

-

The plates are incubated at 37°C with gentle shaking.

-

-

Sampling and Analysis:

-

Samples are collected from the receiver compartment at various time points.

-

The concentration of the test compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters. A ratio greater than 2 suggests active efflux.

-

Visualizations

Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for determining in vitro metabolic stability.

Signaling Pathway of CYP3A4-mediated Metabolism

References

Stability and Storage of 7-O-Methyl ivermectin B1A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-O-Methyl ivermectin B1A. Due to the limited availability of specific stability data for this methylated analog, this guide leverages extensive information from studies on its parent compound, ivermectin B1a. The structural similarity allows for informed predictions regarding the stability profile, degradation pathways, and appropriate analytical methodologies for this compound.

Introduction

This compound is a derivative of ivermectin B1a, a potent macrocyclic lactone with broad-spectrum anti-parasitic activity. As with any active pharmaceutical ingredient (API), understanding its chemical stability is critical for ensuring safety, efficacy, and quality throughout its lifecycle, from discovery and development to formulation and storage. This guide outlines the known storage conditions for this compound and provides an in-depth look at the stability profile of ivermectin B1a under various stress conditions, which is anticipated to be highly relevant for the 7-O-methyl derivative.

Recommended Storage Conditions for this compound

Based on supplier data, the following storage conditions are recommended to maintain the integrity of this compound.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress product information.[1][2]

Predicted Stability Profile and Degradation Pathways

Forced degradation studies on ivermectin provide a robust framework for understanding the potential liabilities of its derivatives. Ivermectin has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[3][4][5] The core macrocyclic lactone structure, present in both ivermectin and its 7-O-methyl analog, is susceptible to specific degradation pathways.

Acid and Base Catalyzed Degradation

The glycosidic linkage in the ivermectin structure is susceptible to acid hydrolysis, which can lead to the formation of the monosaccharide and aglycone derivatives.[6] Basic conditions can also promote degradation of the macrocyclic lactone ring.[3][4]

Caption: Predicted acid and base degradation of the ivermectin core structure.

Oxidative Degradation

Ivermectin is susceptible to oxidation, particularly when exposed to agents like hydrogen peroxide.[3][4] Studies have identified several oxidative degradation products, including hydroxylated and epoxidated derivatives.[3][4][]

Photodegradation

Exposure to light can also lead to the degradation of ivermectin.[3][4][5] Therefore, it is crucial to protect this compound from light during storage and handling.

Potential Degradation Products

Based on forced degradation studies of ivermectin, the following are potential degradation products that could be relevant for this compound.[6][]

| Degradation Product | Stress Condition |

| Monosaccharide B1a | Acidic |

| 8a-OH B1a | Oxidative |

| 8a-OOH B1a | Oxidative |

| 8a-oxo B1a | Oxidative |

| 2-epimer B1a | Alkaline |

| 8,9-Z-B1a | Photolytic |

| 5-oxo B1a | Oxidative |

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method is required. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Workflow

A typical forced degradation study involves subjecting the API to various stress conditions to generate potential degradation products and to demonstrate the specificity of the analytical method.

Caption: A generalized workflow for conducting forced degradation studies.

Example Stability-Indicating HPLC Method for Ivermectin

The following method parameters have been successfully used for the analysis of ivermectin and its degradation products and can serve as a starting point for developing a method for this compound.[8][9][10]

| Parameter | Condition |

| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol (85/15, v/v) |

| Gradient Elution | A gradient program should be optimized to separate all degradation products from the parent peak. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Diluent | Methanol |

Method Validation: The developed analytical method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[11] Validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[12]

Conclusion

While specific, detailed stability data for this compound is not widely available in the public domain, the extensive research on its parent compound, ivermectin, provides a strong foundation for understanding its stability characteristics. It is recommended that this compound be stored at low temperatures, protected from light, and in a dry environment. For developmental purposes, it is crucial to conduct thorough forced degradation studies and validate a stability-indicating analytical method to fully characterize its stability profile and ensure the quality and safety of any resulting pharmaceutical products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 8. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

7-O-Methyl ivermectin B1A CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-O-Methyl ivermectin B1a, an analogue of the broad-spectrum antiparasitic agent, Ivermectin B1a. Due to the limited availability of specific data for this compound, this document also includes detailed information on the parent compound, Ivermectin, to provide essential context regarding its metabolism and mechanisms of action.

Physicochemical Properties

Quantitative data for this compound and its parent compound, Ivermectin B1a, are summarized below for comparison.

| Property | This compound | Ivermectin B1a |

| CAS Number | Not Available[1] | 71827-03-7[2] |

| Molecular Formula | C49H76O14[3][4][5][6][7] | C48H74O14[2] |

| Molecular Weight | 889.12 g/mol [3][4][5][6][7] | 875.1 g/mol [8] |

Overview of this compound

This compound is a derivative of Ivermectin B1a.[3][5][6] As an analogue, its biological activity and metabolic fate are likely influenced by the methylation at the 7-O position, but specific studies on this compound are not widely available in peer-reviewed literature.

Ivermectin: Metabolism and Signaling Pathways

To provide a framework for potential research on this compound, the well-documented metabolic and signaling pathways of the parent compound, ivermectin, are detailed below.

Metabolic Pathway of Ivermectin

Ivermectin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[3] The predominant isoform responsible for its biotransformation is CYP3A4.[3][9] This process converts ivermectin into at least ten different metabolites, with the two major ones being 3''-O-demethyl ivermectin and 4a-hydroxy ivermectin.[3] The metabolites are almost exclusively excreted in the feces, with less than 1% being eliminated in the urine.[2][3]

Caption: Metabolic pathway of Ivermectin.

Experimental Protocols for Metabolite Identification

The identification of ivermectin metabolites has been achieved using established in vitro and in vivo methods. A general workflow for such an analysis is outlined below.

Caption: Workflow for Ivermectin metabolite identification.

Signaling Pathways Modulated by Ivermectin

While the primary antiparasitic action of ivermectin in invertebrates is through glutamate-gated chloride channels, it has been shown to modulate several signaling pathways in mammalian cells.[10]

-

Wnt/β-catenin Pathway: Ivermectin can inhibit the Wnt/β-catenin signaling pathway by directly binding to TELO2, a cofactor of phosphatidylinositol 3-kinase-related kinases (PIKKs).[8] This interaction can lead to a reduction in cytoplasmic β-catenin and its transcriptional activity.[8]

Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway.

-

AMPK/mTOR Pathway: Studies have indicated that ivermectin can induce autophagy by activating the AMPK/mTOR signaling pathway.[11] This is characterized by an increase in the phosphorylation of AMPK and a decrease in the phosphorylation of mTOR.[11]

-

NF-κB Pathway: Ivermectin has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines.[12]

Conclusion

While this compound is a known analogue of Ivermectin B1a, there is a notable absence of specific research on its biological activity and physicochemical properties. The information provided on the parent compound, ivermectin, offers a solid foundation for researchers and drug development professionals to formulate hypotheses and design experiments to elucidate the characteristics of this methylated derivative. Future studies are warranted to determine if the 7-O-methylation alters the metabolic stability, substrate specificity, or off-target effects compared to ivermectin.

References

- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 11. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of 7-O-Methyl Ivermectin B1A

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl ivermectin B1A is an analog of ivermectin B1a, a macrocyclic lactone with well-documented anthelmintic properties.[1][2][3][4] Ivermectin's primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls), leading to paralysis and death of the parasite.[4][5][6] In vertebrate cells, which lack GluCls, ivermectin has been shown to modulate other pathways, notably inhibiting Wnt/β-catenin signaling. Given that this compound is a derivative of ivermectin, it is hypothesized that it may share similar biological targets.

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound. The protocols are based on established methods for ivermectin and its parent compound, avermectin B1a, and are intended to serve as a starting point for the investigation of this specific methylated derivative. The primary areas of investigation covered are cytotoxicity, effects on invertebrate glutamate-gated chloride channels, and modulation of the Wnt/β-catenin signaling pathway.

Data Presentation

As no specific quantitative data for this compound is currently available in the public domain, the following table provides a summary of reported IC50 values for the parent compound, ivermectin, in various human cancer cell lines to serve as a reference for expected potency in cytotoxicity assays.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| SUP-B15 | Acute Lymphoblastic Leukemia | MTT | 3.435 | [7] |

| MDA-MB-231 | Breast Cancer | Not Specified | ~5 | |

| MDA-MB-468 | Breast Cancer | Not Specified | ~5 | |

| MCF-7 | Breast Cancer | Not Specified | ~5 | |

| SKOV-3 | Ovarian Cancer | Not Specified | ~5 |

Experimental Protocols

Cytotoxicity and Cell Viability Assays

A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (medium and MTT only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Invertebrate Glutamate-Gated Chloride Channel (GluCl) Assay

To investigate if this compound retains the primary mechanism of action of ivermectin, a cell-based assay using a cell line engineered to express invertebrate GluCls can be employed.[8]

Protocol: Fluorescence-Based Membrane Potential Assay for GluCl Activity

Objective: To determine if this compound modulates the activity of invertebrate glutamate-gated chloride channels.

Materials:

-

HEK293 cell line stably expressing an invertebrate GluCl (e.g., from C. elegans)[8]

-

Complete cell culture medium

-

This compound

-

Glutamate (positive control)

-

Membrane potential-sensitive fluorescent dye kit (e.g., a FRET-based dye pair)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom cell culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed the GluCl-expressing HEK293 cells in black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and glutamate in the assay buffer.

-

Using the fluorescence plate reader, measure the baseline fluorescence.

-

Add the compound dilutions to the wells.

-

-

Data Acquisition:

-

Immediately after compound addition, begin kinetic fluorescence readings. The activation of the chloride channels will cause an influx of Cl-, leading to a change in membrane potential that is detected as a change in fluorescence.

-

Continue reading for a set period (e.g., 5-15 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

-

Wnt/β-Catenin Signaling Pathway Assay

To assess the potential activity of this compound on this key developmental and disease-related pathway in vertebrate cells, a reporter gene assay is a standard method.[9]

Protocol: TOP-Flash Luciferase Reporter Assay for Wnt/β-Catenin Signaling

Objective: To determine if this compound inhibits Wnt/β-catenin signaling.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, SW480)

-

TOP-Flash and FOP-Flash luciferase reporter plasmids (TOP-Flash contains TCF/LEF binding sites; FOP-Flash has mutated sites and serves as a negative control)

-

A constitutively active expression vector for a control reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent

-

Wnt3a conditioned medium or purified Wnt3a protein (to activate the pathway)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 24- or 48-well plate.

-

Co-transfect the cells with the TOP-Flash (or FOP-Flash) plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing Wnt3a (to stimulate the pathway) and serial dilutions of this compound.

-

Include a control with Wnt3a and vehicle (DMSO), and a baseline control with neither Wnt3a nor the compound.

-

Incubate for another 16-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure both firefly (TOP/FOP-Flash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold-inhibition of Wnt signaling for each concentration of this compound relative to the Wnt3a-stimulated control.

-

Plot the fold-inhibition against the log of the compound concentration to determine the IC50.

-

Visualization of Pathways and Workflows

Caption: Workflow for the cell-based characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. CAS 71827-03-7: Ivermectin B1a | CymitQuimica [cymitquimica.com]

- 5. Ivermectin B1a | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

Application Notes and Protocols for 7-O-Methyl ivermectin B1A in Cancer Cell Line Research

Disclaimer: Scientific literature specifically detailing the application of 7-O-Methyl ivermectin B1A in cancer cell lines is limited. The following data, protocols, and mechanistic insights are based on studies of its parent compound, ivermectin, and the closely related avermectin B1a. Researchers should consider this information as a foundational guide and validate the effects of this compound in their specific cancer models.

Introduction

This compound is an analog of ivermectin B1a, a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis. Ivermectin is a well-established antiparasitic agent that has recently garnered significant attention for its potential anticancer properties.[1][2][3] Preclinical studies have demonstrated that ivermectin and its derivatives can inhibit the proliferation of a wide range of cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][4][5] The proposed mechanisms of action are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression.[1][3][4] These application notes provide a summary of the reported anticancer effects of the parent compounds and detailed protocols for evaluating the efficacy of this compound in a research setting.

Data Presentation: In Vitro Efficacy of Ivermectin and Avermectin B1a

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, effects on apoptosis, and cell cycle arrest for ivermectin and avermectin B1a in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Ivermectin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |

| Breast Cancer | MCF-7 | 10.14 | 24 |

| 6.01 | 48 | ||

| 4.91 | 72 | ||

| MDA-MB-231 | 9.35 (Tamoxifen resistant) | 24 | |

| 6.62 (Tamoxifen resistant) | 48 | ||

| 5.64 (Tamoxifen resistant) | 72 | ||

| MDA-MB-468 | 9.06 (Fulvestrant resistant) | 24 | |

| 6.35 (Fulvestrant resistant) | 48 | ||

| 5.43 (Fulvestrant resistant) | 72 | ||

| Colon Cancer | HCT-116 | 30 (Avermectin B1a) | 24 |

| Osteosarcoma | U2OS, HOS, MG-63 | ~4-7 | 48 |

Data compiled from multiple sources.[6][7][8]

Table 2: Effects of Ivermectin on Apoptosis and Cell Cycle in Cancer Cell Lines

| Cancer Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |

| Cervical Cancer | HeLa | Induction of apoptosis via mitochondrial pathway.[5] | Arrest at G1/S phase.[5][9] |

| Colon Cancer | HCT-116 | 39.83% apoptosis at 30 µM (Avermectin B1a).[6] | Not specified |

| Osteosarcoma | U2OS, HOS, MG-63 | Induction of apoptosis.[7] | Arrest at G1 phase.[7] |

| Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-468 | Induction of apoptosis. | Arrest at G0/G1 phase.[10][11] |

| Urothelial Carcinoma | - | Induction of caspase-dependent apoptosis.[12] | Cell cycle arrest.[12] |

Mandatory Visualizations

Signaling Pathways Modulated by Ivermectin

Caption: Ivermectin's multifaceted anticancer mechanisms.

Experimental Workflow for In Vitro Screening

Caption: Workflow for evaluating anticancer effects.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of binding buffer to each tube.

-

Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash them with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

References

- 1. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. williamscancerinstitute.com [williamscancerinstitute.com]

- 3. jlar.rovedar.com [jlar.rovedar.com]

- 4. jlar.rovedar.com [jlar.rovedar.com]

- 5. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules | MDPI [mdpi.com]

- 7. Avermectin B1 mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Note: Quantitative Analysis of 7-O-Methyl Ivermectin B1a in Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyl ivermectin B1a is a derivative of ivermectin B1a, a potent macrocyclic lactone with broad-spectrum anti-parasitic activity[1][2][3]. The methylation at the 7-O position can alter its pharmacokinetic and pharmacodynamic properties. Therefore, a sensitive and selective analytical method is crucial for its quantitative determination in biological matrices during drug development and research. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

Principle

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity[4][5]. Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard (IS), such as abamectin or doramectin, against a calibration curve.[6]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Abamectin (or Doramectin) as Internal Standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control human plasma (K2-EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to obtain individual stock solutions of 1 mg/mL.[7] Store at -20°C for up to one month or -80°C for six months.[1]

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).[6]

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into control human plasma to achieve the desired concentration range.[6]

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (e.g., 100 ng/mL abamectin) and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[6][8]

Experimental Workflow Diagram

Caption: Workflow for this compound analysis.

LC-MS/MS System and Conditions

The analysis can be performed on a system such as an Agilent 1290 Infinity II LC coupled with a 6460 Triple Quadrupole MS or equivalent.[6]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent[6] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 60% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | 8 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 250°C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 30 psi |

| Sheath Gas Temperature | 200°C |

| Sheath Gas Flow | 7 L/min |

| Capillary Voltage | 5000 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 907.5 [M+NH₄]⁺ | 583.3 | 200 | 25 |

| This compound | 907.5 [M+NH₄]⁺ | 321.2 | 200 | 35 |

| Abamectin (IS) | 890.5 [M+NH₄]⁺ | 568.3 | 200 | 20 |

| Doramectin (IS) | 916.4 [M+NH₄]⁺ | 331.5 | 200 | 40 |

Note: The molecular weight of this compound is ~889.5 g/mol . The precursor ion is the ammonium adduct [M+NH₄]⁺. Product ions are proposed based on the known fragmentation of ivermectin, involving the loss of the disaccharide moiety and subsequent fragmentation of the aglycone.[9][10] These transitions should be optimized empirically.

Results and Data Presentation

The method should be validated according to FDA or EMA guidelines.[6] Key validation parameters are summarized below.

Table 4: Method Validation Summary (Example Data)

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Fragmentation Pathway

The primary fragmentation of the this compound ammonium adduct involves the cleavage of the glycosidic bond, resulting in the loss of the oleandrose-oleandrose disaccharide unit. Further fragmentation occurs on the aglycone macrocycle.

Proposed Fragmentation Diagram

Caption: Proposed fragmentation of this compound.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma by LC-MS/MS. The method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this ivermectin analog. The provided workflows, instrument parameters, and validation data serve as a comprehensive guide for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. Development and validation of ivermectin quantification method in volumetric absorptive microsampling using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 9. researchgate.net [researchgate.net]

- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 11. researchgate.net [researchgate.net]

Preparing Stock Solutions of 7-O-Methyl Ivermectin B1A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 7-O-Methyl ivermectin B1A, an analog of the broad-spectrum antiparasitic agent Ivermectin B1a. This guide is intended to assist researchers in accurately preparing this compound for use in various experimental settings.

Introduction

This compound is a derivative of Ivermectin B1a, a macrocyclic lactone known for its potent anthelmintic properties. Research has indicated that ivermectin and its analogs may have broader therapeutic potential, including anti-viral and anti-cancer activities, through the modulation of various signaling pathways. Accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible experimental results. This document outlines the necessary chemical properties, solubility, and detailed protocols for preparing and storing stock solutions of this compound.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Reference(s) |

| Molecular Weight | 889.12 g/mol | [1] |

| Purity | Typically ≥94% | [1] |

| Appearance | White to off-white solid | |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 56.24 mM) | [2][3] |

| Storage of Solid | -20°C for up to 3 years | [2] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |

Table 1: Physicochemical and Solubility Data for this compound

Experimental Protocols

Safety Precautions

Handle this compound in accordance with good laboratory practices. Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Minimize dust generation and handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.889 mg of the compound (Mass = Molarity × Volume × Molecular Weight).

-

Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.[4] Gentle warming (to no more than 37°C) can also be applied, but care should be taken to avoid degradation.

-

Aliquotting and Storage: a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.[2][3] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3]

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the high-concentration stock solution to the final working concentration in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[4]

Procedure:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Always prepare fresh working solutions for each experiment.

Application Notes

Recommended Concentration Ranges

Specific in-vitro and in-vivo working concentrations for this compound are not widely published. However, based on studies using the parent compound, ivermectin, the following concentration ranges can be used as a starting point for dose-response experiments:

-

In-vitro assays (e.g., cytotoxicity, antiviral, signaling pathway studies): 1 µM to 50 µM.[5][6][7] It is recommended to perform a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for the specific cell line being used.

-

In-vivo studies: Dosing for ivermectin in animal models typically ranges from 0.2 mg/kg to 5 mg/kg.[8] The optimal dosage for this compound should be determined empirically.

Solution Stability

Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2][3] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. It is recommended to use freshly prepared working solutions for all experiments.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

Ivermectin, the parent compound of this compound, is known to modulate several signaling pathways. In invertebrates, its primary mechanism of action is through the potentiation of glutamate-gated chloride ion channels and GABA receptors, leading to paralysis.[9] In mammalian cells, recent studies have shown that ivermectin can inhibit the Wnt/β-catenin pathway and the PI3K/Akt/mTOR signaling pathway by binding to the telomere length regulation protein 2 homolog (TELO2).[9][10][11]

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Caption: Workflow for preparing this compound stock solution.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ivermectin B1a | SARS-CoV | Parasite | TargetMol [targetmol.com]

- 5. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Autophagy Induced by Ivermectin via AMPK/mTOR Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting 7-O-Methyl ivermectin B1A experiments

Technical Support Center: 7-O-Methyl ivermectin B1a

Disclaimer: Direct experimental data and troubleshooting literature for this compound are limited. This guide is primarily based on the extensive research available for its parent compound, ivermectin. As an analogue, this compound is expected to share similar physicochemical properties and biological activities, making this information a valuable starting point for your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly. What should I do?

A1: this compound, much like ivermectin, is highly lipophilic with poor water solubility[1][2].

-

Recommended Solvent: The primary recommended solvent is Dimethyl Sulfoxide (DMSO)[3][4]. Ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[3].

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For in vitro experiments, this stock can then be diluted to the final working concentration in your cell culture medium. The final DMSO concentration in the medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[3]. Manufacturer guidelines suggest stability for up to 1 month at -20°C and 6 months at -80°C[3].

-

Precipitation in Media: If you observe precipitation upon dilution in aqueous media, try vortexing the solution during dilution or pre-warming the media.

Q2: I am seeing inconsistent results in my cell viability (e.g., MTT, CCK-8) assays. What could be the cause?

A2: Inconsistent results can stem from several factors:

-

Compound Stability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.

-

Cell Seeding Density: Use a consistent cell number for each experiment, as variations in initial cell density can significantly impact the final readout.

-

Incubation Time: Ivermectin's effects are often time and dose-dependent[5][6]. Ensure you are using consistent incubation times across all experiments.

-

DMSO Concentration: Verify that the final DMSO concentration is the same across all wells, including your vehicle control.

-

Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT tetrazolium salts directly). Run a control with the compound in cell-free media to check for any direct chemical reaction with the assay reagents.

Q3: The IC50 value I calculated is different from what is reported for ivermectin. Is this normal?

A3: Yes, this is possible. While this compound is an analogue of ivermectin, the addition of a methyl group can alter its biological activity. The IC50 can also vary significantly between different cell lines and experimental conditions (e.g., incubation time)[5][7]. Use the provided ivermectin data as a general reference, but establish the IC50 for your specific cell line and experimental setup.

Q4: My cells are dying, but I'm not seeing classic signs of apoptosis. What other cell death mechanisms could be involved?

A4: Ivermectin has been shown to induce multiple forms of programmed cell death, not just apoptosis.

-

Autophagy: Ivermectin can induce cytostatic autophagy by inhibiting the PAK1/Akt/mTOR signaling pathway[8][9].

-

Pyroptosis: In some contexts, ivermectin may also promote this inflammatory form of cell death.

-

Mitochondrial Dysfunction: Ivermectin can reduce the mitochondrial membrane potential and inhibit ATP production, leading to cell death[8]. Consider using assays for autophagy (e.g., LC3-II western blotting) or measuring mitochondrial membrane potential (e.g., with JC-1 staining) to investigate these alternative mechanisms.

Q5: I am having trouble with my Western blot analysis of downstream targets. What are some common issues?

A5:

-

Antibody Selection: Ensure your primary antibodies are validated for the species you are working with and the application (Western blot).

-

Protein Loading: Always run a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

-

Treatment Time and Dose: The expression of target proteins can be transient. You may need to perform a time-course and dose-response experiment to find the optimal conditions for observing changes in your protein of interest.

-

Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the parent compound, ivermectin, in various cancer cell lines. This data can serve as a benchmark for your experiments with this compound.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| T24 | Urothelial Carcinoma | 24 h | 20.5 | [5] |

| T24 | Urothelial Carcinoma | 48 h | 17.4 | [5] |

| RT4 | Urothelial Carcinoma | 48 h | 14.9 | [5] |

| RT4 | Urothelial Carcinoma | 72 h | 10.0 | [5] |

| SW480 | Colorectal Cancer | 24 h | 15.34 ± 0.81 | [6] |

| SW1116 | Colorectal Cancer | 24 h | 6.27 ± 0.70 | [6] |

| MCF-7 | Breast Cancer | 24 h | 10.14 | [7] |

| MCF-7 | Breast Cancer | 72 h | 4.91 | [7] |

| MCF-7/LCC2 (Tamoxifen-resistant) | Breast Cancer | 24 h | 9.35 | [7] |

| MCF-7/LCC9 (Fulvestrant-resistant) | Breast Cancer | 24 h | 9.06 | [7] |

| COV-318 | Ovarian Cancer | 72 h | 10-20 | [10] |

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 / MTT)

This protocol is adapted from methodologies used to assess the effect of ivermectin on cell proliferation[5].

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation (Reagent): Incubate the plate for 1-4 hours at 37°C. For MTT, you will need to subsequently add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Troubleshooting:

-

High Background: Run a blank control (media + compound + assay reagent, no cells) to check for direct chemical reactions.

-

Inconsistent Replicates: Ensure proper mixing of the assay reagent in each well and check for bubbles before reading the plate.

Apoptosis Assay (Annexin V-FITC / PI Staining)

This protocol is based on flow cytometry methods used to detect ivermectin-induced apoptosis[5][6][11].

Methodology:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 6, 24, or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at low speed (e.g., 1,500 rpm for 5 minutes) and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided with your apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature[5][12].

-

Analysis: Analyze the samples immediately using a flow cytometer. Typically, 10,000 events are collected per sample[5].

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Troubleshooting:

-

High Percentage of Necrotic Cells: This could indicate that the compound concentration is too high or the incubation time is too long. It could also result from overly harsh cell handling during harvesting.

-

Low Signal: Ensure your flow cytometer settings (voltages, compensation) are correctly configured. Use compensation controls (single-stained cells) to set up the experiment properly.

Western Blot Analysis

This is a general protocol for analyzing protein expression changes induced by treatment[13][14][15].

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-